2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted at multiple positions. Key structural features include:
- Position 2: A sulfanyl (-S-) group linked to a 2-(4-fluorophenyl)-2-oxoethyl moiety.
- Position 3: A 2-methylpropyl (isobutyl) group.
- Position 7: A carboxamide group substituted with a 2-methoxyethyl chain.
- Position 4: A ketone group contributing to the 3,4-dihydroquinazoline structure.
Quinazoline derivatives are recognized for their broad pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-15(2)13-28-23(31)19-9-6-17(22(30)26-10-11-32-3)12-20(19)27-24(28)33-14-21(29)16-4-7-18(25)8-5-16/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHHCFIICWBJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the addition of other functional groups. Common synthetic routes may include:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorinated aromatic compounds.
Addition of Functional Groups: Various functional groups can be introduced through reactions such as alkylation, acylation, and thiolation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a subject of interest for drug discovery and development, particularly in the areas of cancer, inflammation, and infectious diseases.
Industry: Its chemical properties can be exploited in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound’s effects may be mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may enhance metabolic stability and target binding compared to the 4-methylphenyl group in the analogue from , as fluorine’s electronegativity improves pharmacokinetic properties .
Core Structure Variations :
- The benzooxazin derivative () exhibits antihypertensive activity due to its methanesulfonamide group and rigid core, whereas the quinazoline-based target compound is optimized for anti-inflammatory applications via COX inhibition .
Sulfanyl vs. Sulfonamide Groups :
- The sulfanyl (-S-) linker in the target compound may facilitate reversible interactions with enzyme active sites, contrasting with the sulfonamide (-SO₂NH₂) group in , which often confers irreversible inhibition .
Solubility and Bioavailability
- The 2-methoxyethyl group in the target compound enhances solubility compared to analogues with hydrophobic substituents (e.g., N-cyclopentyl in ), as evidenced by the lower molecular weight (479.6 g/mol vs. 479.6 g/mol in ) and polar ether linkage .
Research Findings and Gaps
Biological Activity Data :
- While the target compound’s structural analogs (e.g., ) demonstrate potent analgesic and anti-inflammatory effects, direct experimental data for the target molecule are lacking. Future studies should prioritize in vitro assays (e.g., COX-1/2 inhibition) and in vivo models (e.g., carrageenan-induced paw edema) .
Crystallographic Data :
- Structural refinement tools like SHELXL () and ORTEP-3 () could elucidate the target compound’s conformation and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazoline core, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Structural Characteristics
- Molecular Formula: C25H23F2N3O3S
- IUPAC Name: this compound
- Key Functional Groups:
- Fluorophenyl group
- Quinazoline moiety
- Sulfanyl linkage
- Carboxamide group
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cancer proliferation and inflammation. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological activity.
Anticancer Activity
-
Cell Line Studies:
- Research indicates that compounds with a quinazoline structure exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range.
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Mechanistic Insights:
- The compound may induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which are crucial in cancer cell survival and proliferation.
Anti-inflammatory Properties
- In Vivo Studies:
- Animal models have demonstrated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 in models of acute inflammation.
- The effectiveness was assessed using carrageenan-induced paw edema in rats, showing a dose-dependent reduction in swelling.
Antimicrobial Activity
- Microbial Assays:
- The compound exhibited antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Data Summary Table
Case Study 1: Quinazoline Derivatives in Cancer Treatment
A study published in the British Journal of Pharmacology highlighted the efficacy of quinazoline derivatives as potential anticancer agents. The research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions significantly enhance their potency against various cancer types. This aligns with findings related to the compound , suggesting similar mechanisms may apply.
Case Study 2: Inflammatory Disease Models
In a controlled study involving inflammatory disease models, the compound was shown to significantly reduce inflammatory cytokines and improve clinical outcomes in animal models of arthritis. These results suggest potential therapeutic applications for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
